molecular formula C12H10N4 B1618628 1,7-Diaminophenazine CAS No. 28124-29-0

1,7-Diaminophenazine

Cat. No.: B1618628
CAS No.: 28124-29-0
M. Wt: 210.23 g/mol
InChI Key: FRPNYDRHOLAYDZ-UHFFFAOYSA-N
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Description

1,7-Diaminophenazine is an organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields. This compound has the molecular formula C₁₂H₁₀N₄ and is characterized by the presence of two amino groups at the 1 and 7 positions of the phenazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Diaminophenazine can be synthesized through several methods. One common approach involves the oxidative condensation of 1,2-diaminobenzene with suitable reagents. For instance, the oxidative cyclization of 1,2-diaminobenzene in the presence of oxidizing agents such as ferric chloride or potassium permanganate can yield this compound . Another method involves the reductive cyclization of diphenylamines under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidative condensation reactions. The process is optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality and quantity of this compound .

Chemical Reactions Analysis

Types of Reactions

1,7-Diaminophenazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of amino groups and the aromatic nature of the phenazine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydrophenazine derivatives .

Comparison with Similar Compounds

1,7-Diaminophenazine can be compared with other similar compounds within the phenazine family, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activities. Its dual amino groups provide opportunities for further functionalization and derivatization, making it a versatile compound for various applications.

Properties

IUPAC Name

phenazine-1,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-7-4-5-9-11(6-7)15-10-3-1-2-8(14)12(10)16-9/h1-6H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPNYDRHOLAYDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=C3C=C(C=CC3=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182403
Record name 1,7-Phenazinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28124-29-0
Record name 1,7-Diaminophenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28124-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Diaminophenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028124290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,7-Phenazinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7-DIAMINOPHENAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4SX0JYQ2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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